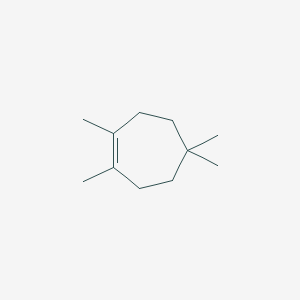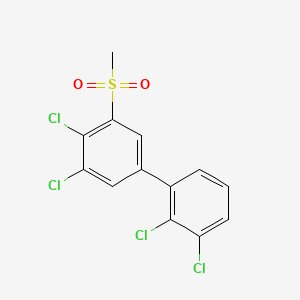
3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms They are known for their environmental persistence, bioaccumulation, and potential adverse health effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxylated derivatives.
Reduction: This can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its metabolism and potential toxicity.
Medicine: Studies focus on its potential as a biomarker for exposure to PCBs and its role in disease mechanisms.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It can be metabolized by cytochrome P-450 enzymes to form hydroxylated and methylsulfonyl metabolites. These metabolites can bind to and activate or inhibit various molecular targets, leading to changes in cellular function and potentially toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with a similar structure but without the methylsulfonyl group.
2,3,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct chemical and biological properties.
Uniqueness
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is unique due to the presence of the methylsulfonyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance its persistence in the environment and its potential to bioaccumulate in living organisms.
Eigenschaften
CAS-Nummer |
104085-96-3 |
|---|---|
Molekularformel |
C13H8Cl4O2S |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
1,2-dichloro-5-(2,3-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(5-10(15)13(11)17)8-3-2-4-9(14)12(8)16/h2-6H,1H3 |
InChI-Schlüssel |
KUVAXBNZGWQBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


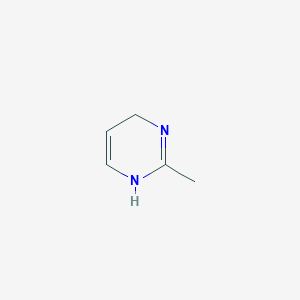
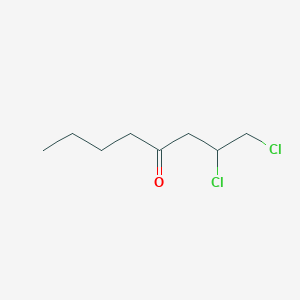
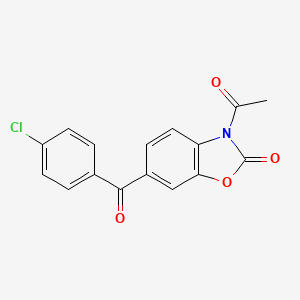
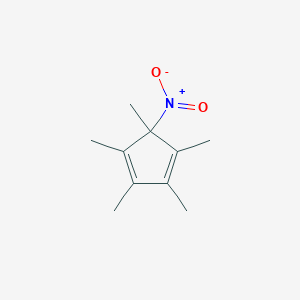
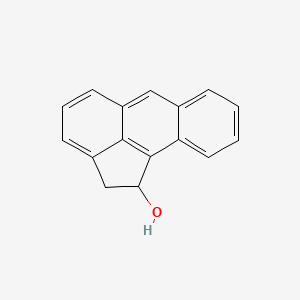
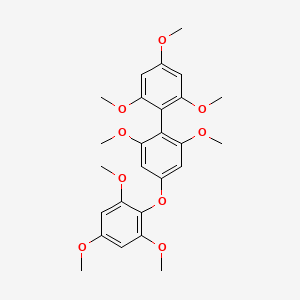
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
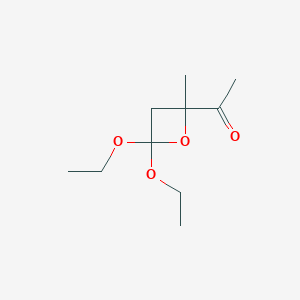
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

